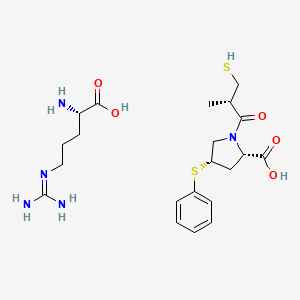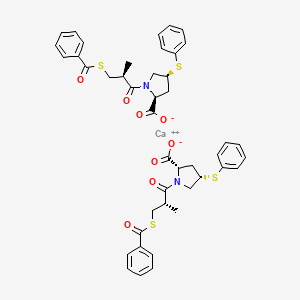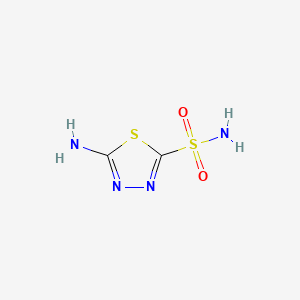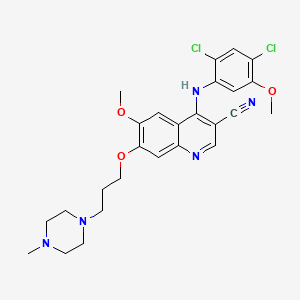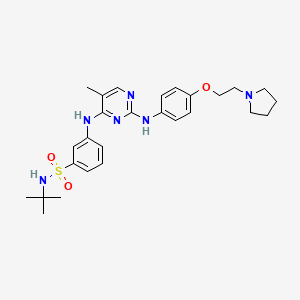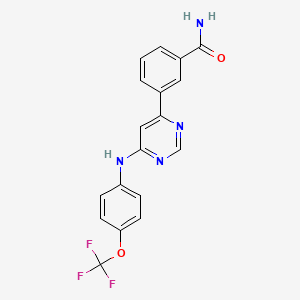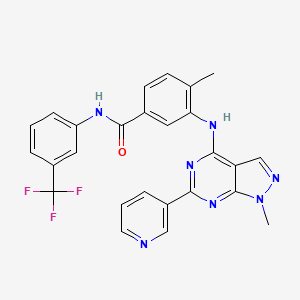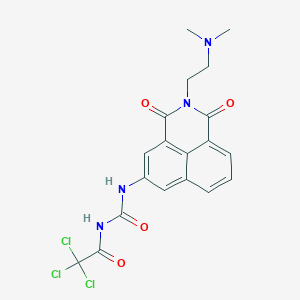
UNBS3157
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNBS3157 is a novel derivative of amonafide, a member of the naphthalimide family of anti-tumor molecules. It is a DNA intercalating agent that has shown improved in vivo efficacy and decreased toxicity compared to its parent compound, amonafide . This compound has been developed to address the severe hematotoxicity associated with amonafide, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of UNBS3157 involves the chemical modification of amonafide. The synthetic route focuses on modifying the amino group, which is the target of in vivo N-acetylation . The preparation process includes the following steps:
Starting Material: Amonafide is used as the starting material.
Chemical Modification: The amino group of amonafide is chemically modified to reduce its toxicity.
Purification: The resulting compound is purified to achieve a high level of purity, typically above 98%.
Chemical Reactions Analysis
UNBS3157 undergoes several types of chemical reactions, including:
Hydrolysis: This compound rapidly and irreversibly hydrolyzes into a major metabolite, UNBS5162, in physiological saline.
DNA Intercalation: This compound intercalates into DNA, although it is five times less potent in terms of intercalation compared to amonafide.
Non-topoisomerase II Poison: Unlike amonafide, this compound does not act as a topoisomerase II poison.
Scientific Research Applications
UNBS3157 has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: This compound has shown significant anti-tumor activity in various cancer models, including mouse leukemia, mouse mammary adenocarcinoma, and human prostate cancer models.
Reduced Toxicity: This compound is not hematotoxic, making it a safer alternative to amonafide for cancer treatment.
Mechanism Studies: Research on this compound has provided insights into its mechanism of action, which differs from that of amonafide.
Mechanism of Action
UNBS3157 exerts its effects through DNA intercalation, although it is less potent than amonafide in this regard . It does not act as a topoisomerase II poison and does not induce the tumor suppressor p53 in MCF-7 cells . Instead, this compound hydrolyzes into UNBS5162, which induces apoptosis in cancer cells via the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Properties
CAS No. |
868962-26-9 |
|---|---|
Molecular Formula |
C19H17Cl3N4O4 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide |
InChI |
InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30) |
InChI Key |
BZXLHTMMVVPPAF-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide UNBS 3157 UNBS-3157 UNBS3157 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
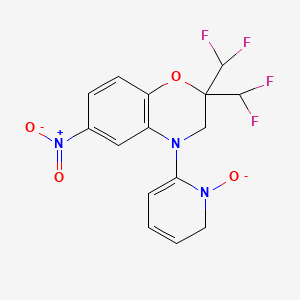
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

